

A Comparative Analysis of the Pharmacokinetics of Gantacurium and its Analogs

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Compound of Interest

Compound Name: *Gantacurium chloride*

Cat. No.: *B1674625*

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Gantacurium and its analogs represent a class of non-depolarizing neuromuscular blocking agents designed for rapid onset and predictable, controllable duration of action. Their unique metabolic pathways offer advantages over existing clinical options. This guide provides a detailed comparison of the pharmacokinetic profiles of gantacurium and its key analogs, CW002 and CW011, supported by experimental data for researchers, scientists, and drug development professionals.

Pharmacokinetic Profiles: A Tabular Comparison

The pharmacokinetic parameters of gantacurium and its analogs have been characterized in both preclinical and clinical studies. The following table summarizes the key quantitative data available for comparison.

Parameter	Gantacurium	CW002	CW011
Drug Class	Asymmetric enantiomeric isoquinolinium diester of chlorofumaric acid[1]	Symmetrical benzoquinolinium fumarate diester[1]	Asymmetrical maleate, non-halogenated olefinic diester[1]
ED95 (Humans)	0.19 mg/kg[1][2]	0.077 mg/kg	0.025 mg/kg (in animals)
Onset of Action (at ~2-3x ED95)	~1.5 minutes	~1.5 minutes	Not specified in humans
Clinical Duration (to 25% recovery)	Ultra-short (≤10 minutes)	Intermediate (~33.8 minutes)	Longer than gantacurium, shorter than cisatracurium (~20.8 min in animals)
Recovery Index (25-75%)	~3 minutes	~14 minutes	Not specified in humans
Spontaneous Recovery (to TOF ≥0.9)	~15 minutes	~73 minutes	Not specified in humans
Metabolism	Rapid inactivation by L-cysteine adduction and slower ester hydrolysis	Slower L-cysteine adduction and alkaline hydrolysis	L-cysteine adduction
Half-life (t _{1/2}) of Hydrolysis	56 minutes	495 minutes	Not specified
Reversal Agent	L-cysteine	L-cysteine	L-cysteine

Experimental Protocols

The pharmacokinetic and pharmacodynamic data presented above are derived from a series of preclinical and clinical studies. While specific parameters may vary between individual studies, the general methodologies are outlined below.

Preclinical Studies (Animal Models):

- **Animal Models:** Studies have been conducted in various animal models, including Rhesus monkeys, dogs, cats, and guinea pigs.
- **Dose-Ranging Studies:** To determine the ED95 (the dose required to produce 95% suppression of the first twitch of the train-of-four), escalating doses of the neuromuscular blocking agent are administered intravenously.
- **Pharmacodynamic Measurements:** Neuromuscular function is typically monitored by stimulating a peripheral nerve (e.g., the ulnar nerve) and measuring the evoked muscle response (e.g., adductor pollicis muscle twitch) using a force transducer. Parameters such as onset time, clinical duration, and recovery indices are recorded.
- **Cardiovascular Safety:** Hemodynamic parameters, including blood pressure and heart rate, are monitored to assess for potential cardiovascular side effects, such as histamine release.
- **In Vitro Studies:** The rate of L-cysteine adduction and hydrolysis is determined in vitro to predict the duration of action and the effectiveness of L-cysteine as a reversal agent.

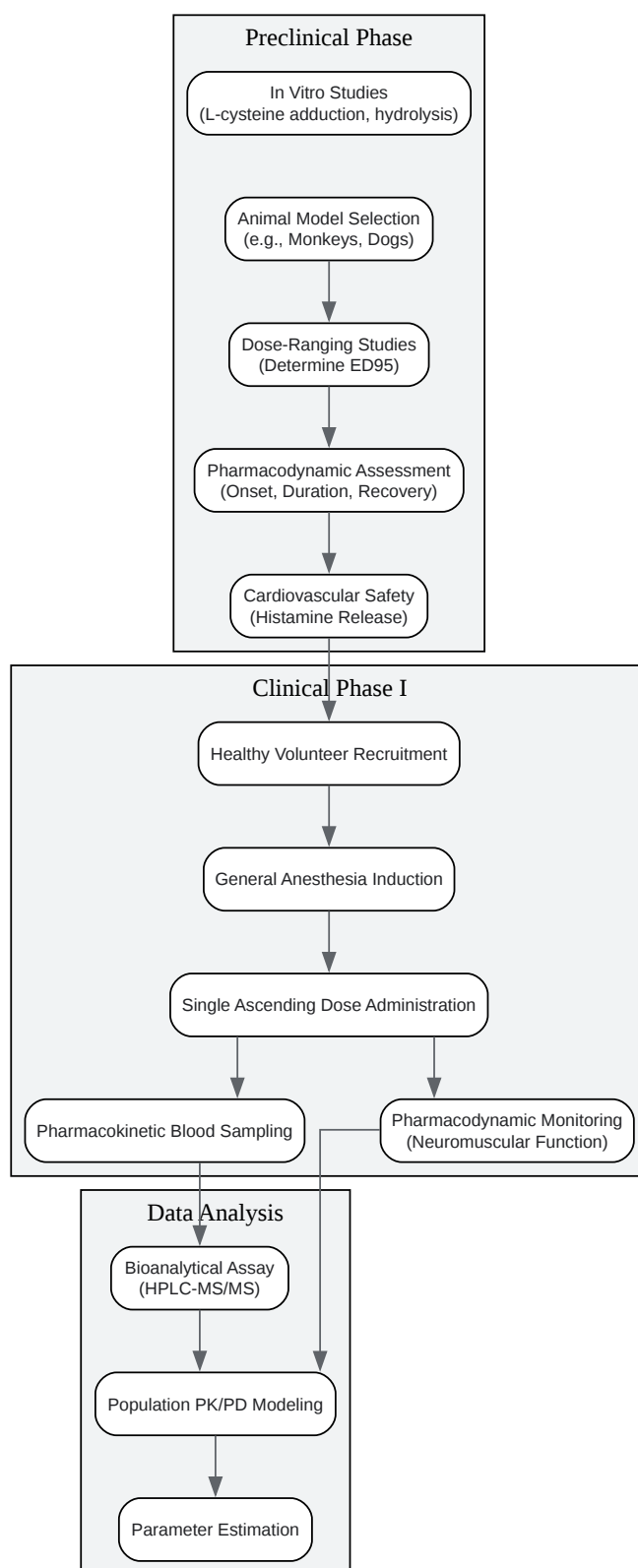
Clinical Studies (Human Volunteers):

- **Study Design:** Phase I clinical trials are typically single-ascending dose, randomized, placebo-controlled studies conducted in healthy adult volunteers under general anesthesia.
- **Subject Population:** Healthy volunteers are enrolled to assess safety, tolerability, pharmacokinetics, and potency.
- **Anesthetic Regimen:** Anesthesia is maintained with agents such as sevoflurane, propofol, and fentanyl to ensure a stable level of neuromuscular blockade assessment.
- **Pharmacokinetic Sampling:** Serial arterial or venous blood samples are collected at predefined time points following drug administration. Plasma concentrations of the drug are then quantified using a validated analytical method, such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).

- **Pharmacodynamic Monitoring:** Similar to preclinical studies, neuromuscular function is monitored using acceleromyography or mechanomyography of the adductor pollicis muscle following ulnar nerve stimulation.
- **Population Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:** The collected plasma concentration and neuromuscular function data are analyzed using population PK/PD modeling software to characterize the dose-concentration-response relationship and to simulate the effects at different doses.

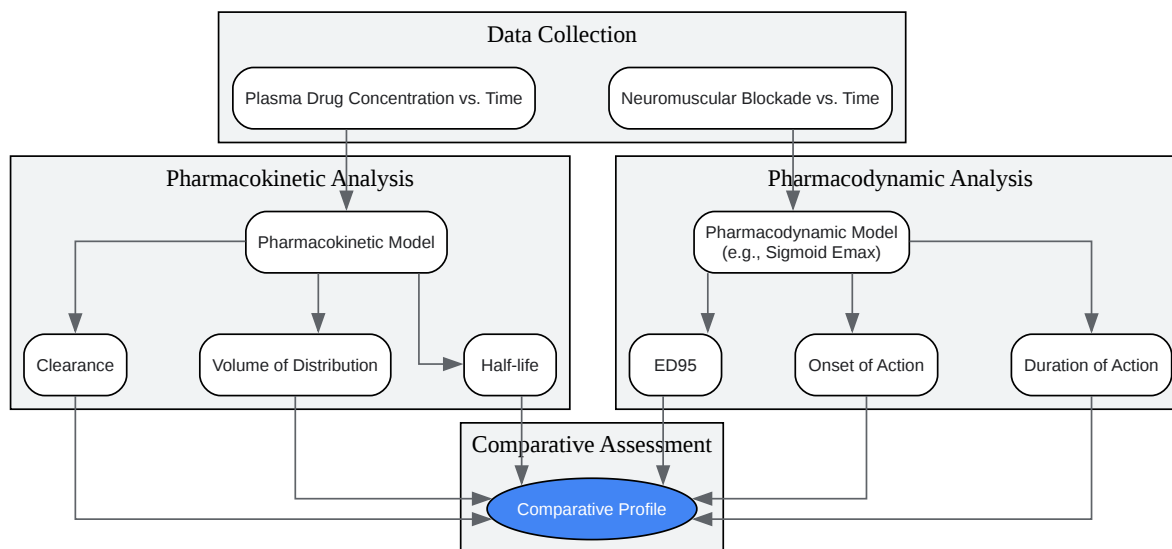
Visualizing Experimental and Logical Workflows

To better understand the processes involved in the pharmacokinetic evaluation of these compounds, the following diagrams illustrate a typical experimental workflow and the logical relationship of pharmacokinetic parameter derivation.



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Figure 1: Experimental workflow for pharmacokinetic evaluation.



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Figure 2: Derivation of comparative pharmacokinetic parameters.

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